molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Número de catálogo B2437043
Número CAS: 2411229-53-1
Peso molecular: 275.296
Clave InChI: CDKPGUCMEFJOHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine, also known as 2C-F, is a synthetic phenethylamine that belongs to the 2C family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Identification and Characterization

  • A study by Lum, Brettell, Brophy, and Hibbert (2020) identified a class of thermolabile psychoactive compounds, including NBOH analogues, through gas chromatography-mass spectrometry. This method was noted for its efficiency in identifying and characterizing these compounds, which are challenging to detect due to their low concentration and thermolabile nature (Lum, Brettell, Brophy, & Hibbert, 2020).

  • Another study by the same authors in 2016 focused on the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) using gas chromatography–mass spectrometry analysis. This research was significant in developing a protocol for the routine analysis of new psychoactive substances in forensic settings (Lum, Brophy, & Hibbert, 2016).

Metabolic Pathways

  • The study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, identifying the main cytochrome P450 enzymes involved. This research is pivotal in understanding the biotransformation pathways and potential drug-drug interactions of these substances (Nielsen et al., 2017).

Analytical Techniques

  • Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Their work covered a range of analytical methods, contributing to the accurate identification of these substances (Zuba & Sekuła, 2013).

  • A study by Ünver et al. (2011) explored the synthesis, structure, and antioxidant properties of new compounds containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties. This research adds to the understanding of the chemical properties and potential applications of these compounds (Ünver et al., 2011).

Pharmacology and Toxicology

  • Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens in rats, providing insights into their potential effects and mechanisms of action. This study is crucial for understanding the biological impacts of these substances (Elmore et al., 2018).

  • Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including their potency and efficacy at serotonin receptors. This research is significant in delineating the hallucinogenic and psychostimulant activities of these compounds (Eshleman et al., 2018).

Clinical and Forensic Applications

  • Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining NBOMe compounds in human serum, aiding in the clinical toxicology testing of these substances (Poklis, Charles, Wolf, & Poklis, 2013).

  • The study by Gatch, Dolan, and Forster (2017) examined the locomotor and discriminative stimulus effects of novel hallucinogens in rodents, contributing to the understanding of the abuse potential of these substances (Gatch, Dolan, & Forster, 2017).

Propiedades

IUPAC Name

2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPGUCMEFJOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.